molecular formula C10H14N4O B1666484 N-[4-(dimethylaminodiazenyl)phenyl]acetamide CAS No. 1933-50-2

N-[4-(dimethylaminodiazenyl)phenyl]acetamide

Cat. No.: B1666484
CAS No.: 1933-50-2
M. Wt: 206.24 g/mol
InChI Key: KTBWSGZJCVRIRH-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(dimethylaminodiazenyl)phenyl]acetamide is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amine group (-NH-)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylaminodiazenyl)phenyl]acetamide typically involves the reaction of 4-acetamidophenylhydrazine with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylaminodiazenyl)phenyl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(dimethylaminodiazenyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(dimethylaminodiazenyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Acetamidophenyl)-3-methyltriazene
  • 1-(4-Acetamidophenyl)-3-ethyltriazene
  • 1-(4-Acetamidophenyl)-3-phenyltriazene

Uniqueness

N-[4-(dimethylaminodiazenyl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it suitable for specific applications .

Properties

CAS No.

1933-50-2

Molecular Formula

C10H14N4O

Molecular Weight

206.24 g/mol

IUPAC Name

N-[4-(dimethylaminodiazenyl)phenyl]acetamide

InChI

InChI=1S/C10H14N4O/c1-8(15)11-9-4-6-10(7-5-9)12-13-14(2)3/h4-7H,1-3H3,(H,11,15)

InChI Key

KTBWSGZJCVRIRH-OUKQBFOZSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)N=NN(C)C

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NN(C)C

Appearance

Solid powder

1933-50-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AC-24,055;  AC24,055;  AC 24,055;  AC-24055;  AC24055;  AC 24055;  CL24055;  CL 24055;  CL-24055;  NSC 157031;  NSC-157031;  NSC157031

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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